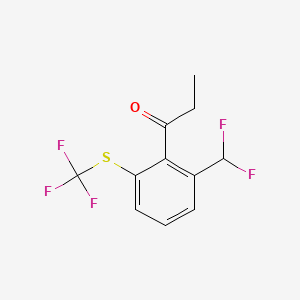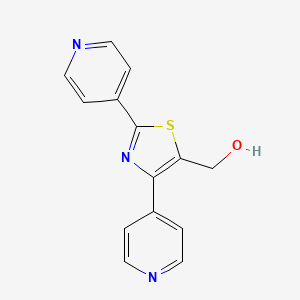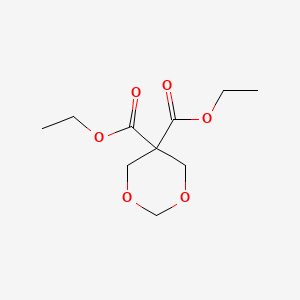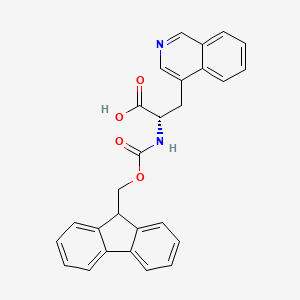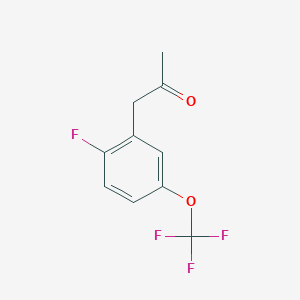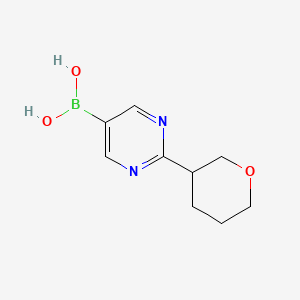![molecular formula C12H15ClS B14072794 [(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene CAS No. 101384-19-4](/img/structure/B14072794.png)
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 2-chloro-2,3-dimethylbut-3-en-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-chloro-2,3-dimethylbut-3-en-1-ol with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-chloro-2,3-dimethylbut-3-en-1-ol+thiophenolNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Various substituted benzene derivatives
科学的研究の応用
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro substituent may also participate in electrophilic interactions, further influencing the compound’s biological effects.
類似化合物との比較
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Butene, 2,3-dimethyl-: Similar in structure but lacks the sulfanyl and chloro substituents.
1-Butene, 3,3-dimethyl-: Another structural isomer with different substitution patterns.
These comparisons highlight the unique features of this compound, particularly its sulfanyl and chloro groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
101384-19-4 |
|---|---|
分子式 |
C12H15ClS |
分子量 |
226.77 g/mol |
IUPAC名 |
(2-chloro-2,3-dimethylbut-3-enyl)sulfanylbenzene |
InChI |
InChI=1S/C12H15ClS/c1-10(2)12(3,13)9-14-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChIキー |
GUIIFVVHIAIDAV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(C)(CSC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


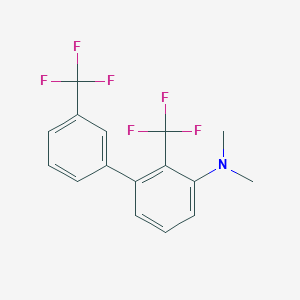
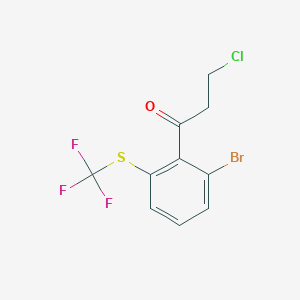
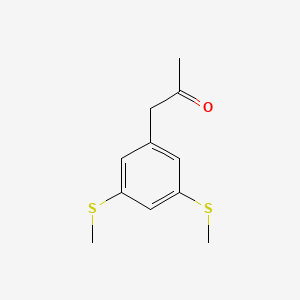
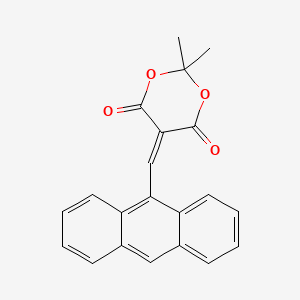
![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)

